molecular formula C11H10OS B3148513 2-Ethylbenzo[b]thiophene-3-carbaldehyde CAS No. 64860-34-0

2-Ethylbenzo[b]thiophene-3-carbaldehyde

Cat. No.: B3148513
CAS No.: 64860-34-0
M. Wt: 190.26 g/mol
InChI Key: UWJLUCSEPRXAGO-UHFFFAOYSA-N
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Description

2-Ethylbenzo[b]thiophene-3-carbaldehyde is an organic compound with the molecular formula C11H10OS. It is a derivative of benzo[b]thiophene, featuring an ethyl group at the 2-position and an aldehyde group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylbenzo[b]thiophene-3-carbaldehyde typically involves the functionalization of benzo[b]thiophene derivatives. One common method includes the acylation of 2-ethylbenzo[b]thiophene using acetic anhydride, followed by oxidation to introduce the aldehyde group at the 3-position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbenzo[b]thiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethylbenzo[b]thiophene-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethylbenzo[b]thiophene-3-carbaldehyde is not fully understood. its biological effects are thought to be mediated through interactions with cellular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to modifications in protein function and cellular signaling .

Comparison with Similar Compounds

    Benzo[b]thiophene-3-carbaldehyde: Lacks the ethyl group at the 2-position.

    2-Methylbenzo[b]thiophene-3-carbaldehyde: Features a methyl group instead of an ethyl group at the 2-position.

    2-Ethylbenzo[b]thiophene-3-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid

Uniqueness: 2-Ethylbenzo[b]thiophene-3-carbaldehyde is unique due to the presence of both an ethyl group and an aldehyde group on the benzo[b]thiophene ring.

Properties

IUPAC Name

2-ethyl-1-benzothiophene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-2-10-9(7-12)8-5-3-4-6-11(8)13-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJLUCSEPRXAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2S1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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